(3-(Piperidin-4-yl)phenyl)methanol
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Overview
Description
(3-(Piperidin-4-yl)phenyl)methanol is a chemical compound with the molecular formula C12H17NO. It is a 4-aryl piperidine derivative that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is known for its utility in various chemical and biological applications, particularly in the development of targeted protein degradation technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-4-yl)phenyl)methanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding ketone or the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: (3-(Piperidin-4-yl)phenyl)ketone.
Reduction: (3-(Piperidin-4-yl)phenyl)methane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-(Piperidin-4-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins for degradation.
Mechanism of Action
The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanol in PROTACs involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The rigidity of the linker can impact the 3D orientation of the degrader and optimize drug-like properties .
Comparison with Similar Compounds
Similar Compounds
- (3-(Piperidin-4-yl)phenyl)acetic acid
- (3-(Piperidin-4-yl)phenyl)ethan-1-ol
- (3-(Piperidin-4-yl)phenyl)methanamine
Uniqueness
(3-(Piperidin-4-yl)phenyl)methanol is unique due to its specific structure that allows it to function effectively as a semi-flexible linker in PROTACs. Its ability to incorporate rigidity into the linker region impacts the 3D orientation of the degrader, which is crucial for the formation of the ternary complex and optimization of drug-like properties .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-piperidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-3,8,11,13-14H,4-7,9H2 |
InChI Key |
RQLZNYDLRDDTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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